Terbium hydride

Description

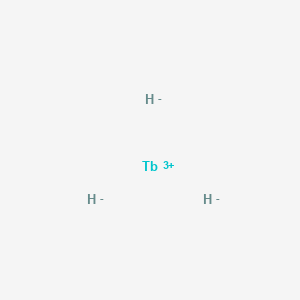

Structure

2D Structure

Properties

IUPAC Name |

hydride;terbium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Tb.3H/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLWRTFLUVVVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[H-].[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.949 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13598-54-4 | |

| Record name | Terbium hydride (TbH3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium hydride (TbH3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbium trihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Terbium Hydride

Direct Gaseous Hydrogenation Techniques

Direct gaseous hydrogenation involves the reaction of terbium metal with hydrogen gas. This method is fundamental for producing binary terbium hydrides, with the resulting phase (dihydride or trihydride) being dependent on the reaction conditions such as temperature and hydrogen pressure.

High-Pressure Synthesis Approaches

High-pressure techniques are employed to synthesize terbium hydrides, particularly those with a higher hydrogen content. These methods can range from moderately elevated pressures to extreme conditions using specialized equipment.

The synthesis of terbium dihydride (TbH₂) can be achieved by reacting terbium metal powder with hydrogen gas at a pressure of 0.066 MPa and a temperature of 473 K. avestia.com While this pressure is not exceptionally high, it is sufficient to initiate the hydrogenation process. Further increasing the hydrogen pressure can lead to the formation of terbium trihydride (TbH₃). avestia.com

For the synthesis of terbium polyhydrides (TbHn where n > 3), significantly higher pressures are required. Theoretical studies have predicted that terbium polyhydrides with high hydrogen content are stable at high pressures and may exhibit high-temperature superconductivity. frontiersin.org For instance, Fm-3m-TbH₁₀ is predicted to be a superconductor at pressures above 230 GPa. frontiersin.org Experimental realization of such phases involves the use of diamond anvil cells, where a small sample of terbium can be subjected to immense pressures while being heated, often by a laser. frontiersin.orgrsc.org

Furthermore, existing terbium trihydride (TbH₃) undergoes pressure-induced phase transformations. Studies using X-ray diffraction and Raman spectroscopy have shown that TbH₃ transforms from its original hexagonal close-packed (hcp) structure to a cubic structure at a pressure of approximately 7.0 GPa. researchgate.net This demonstrates that high-pressure conditions can be used not only for synthesis but also for modifying the crystal structure of terbium hydride.

Sieverts Apparatus Implementations

The Sieverts apparatus is a standard instrument for studying the hydrogen absorption and desorption properties of materials, and it is also utilized for the synthesis of metal hydrides, including this compound. This volumetric method allows for precise control and measurement of the amount of hydrogen that reacts with the metal sample.

The synthesis of terbium dihydride (TbH₂) using a Sieverts-type apparatus has been reported. researchgate.net In this process, distilled terbium metal is placed in a reactor chamber within the apparatus. The system is then evacuated to remove any atmospheric contaminants. Subsequently, pure hydrogen gas is introduced into the reactor from a calibrated volume. researchgate.netresearchgate.net The amount of hydrogen absorbed by the terbium metal is determined by measuring the change in hydrogen pressure within the system. researchgate.netresearchgate.net The reaction kinetics and the final composition of the hydride can be controlled by adjusting the temperature and pressure. For the synthesis of TbH₂, the reaction is typically carried out until the desired stoichiometric ratio is achieved. Following the synthesis, the hydride samples are often homogenized by annealing at an elevated temperature for an extended period to ensure a uniform composition. researchgate.net

The general methodology for using a Sieverts apparatus involves:

Loading the terbium metal sample into the sample cell of a known volume.

Degassing the sample, often under vacuum at an elevated temperature, to remove any surface contaminants. researchgate.net

Introducing a known quantity of hydrogen gas from a reference volume into the sample cell. researchgate.net

Monitoring the pressure change as the terbium absorbs the hydrogen.

Plotting pressure-composition isotherms (pcT curves) to characterize the hydrogenation process. europa.eu

This technique is simple, robust, and cost-effective for the synthesis and characterization of terbium hydrides. researchgate.net

Chemical Reduction Pathways

Chemical reduction offers an alternative route to this compound synthesis, often starting from terbium salts rather than the pure metal. These methods can be advantageous in certain situations, providing different reaction kinetics and potentially different hydride modifications.

Lithium Naphthalenide Mediated Routes

Lithium naphthalenide, a powerful reducing agent, has been explored for the synthesis of lanthanide hydrides. This method involves the reduction of a lanthanide complex, where the reduced arene plays a key role in the formation of the hydride. researchgate.netresearchgate.net

Research has shown that hydride formation can be observed with the use of lithium naphthalenide when reduction with lithium metal alone is not effective. rsc.orgresearchgate.net In the context of terbium, an attempt to synthesize a this compound complex using lithium naphthalenide was documented. However, under the specific conditions used, the reaction with a terbium analogue of a holmium complex yielded a metalate instead of the desired hydride, whereas the holmium complex did form a hydride. researchgate.net This suggests that the success of this route can be sensitive to the specific lanthanide ion and the ligand environment. researchgate.netresearchgate.net The formation of a hydride product versus a reduced Ln(II) species can depend on the ionic radius of the lanthanide. researchgate.netresearchgate.net

The general principle involves the reaction of a suitable terbium precursor complex with a solution of lithium naphthalenide, which is typically prepared by reacting lithium metal with naphthalene (B1677914) in an ethereal solvent like tetrahydrofuran (B95107) (THF). rsc.orgorgsyn.org

Precursor Chemistry (e.g., TbCl₃ and LiH Reactions)

A well-established chemical reduction pathway for synthesizing this compound involves the reaction between terbium trichloride (B1173362) (TbCl₃) and lithium hydride (LiH). This method avoids the difficulties that can be associated with the direct hydrogenation of the bulk metal. researchgate.net

The reaction proceeds as follows:

TbCl₃ + 3LiH → TbH₃ + 3LiCl

This reaction is typically carried out in a vacuum or an inert atmosphere to prevent oxidation. The conditions for the reaction between TbCl₃ and LiH can be optimized to produce this compound. researchgate.net The resulting this compound from this method has been noted for its high stability in air. researchgate.net The lithium chloride (LiCl) byproduct can be separated from the this compound product. This synthesis route is considered to have certain advantages over direct hydrogenation, particularly in overcoming issues related to the passivation of the metal surface. researchgate.net

Advanced Synthetic Approaches

Beyond traditional methods, advanced synthetic approaches are being explored for the creation of novel materials, including terbium-based compounds. While not always directly yielding this compound, these techniques represent the forefront of materials synthesis and could be adapted for hydride formation.

Laser Ablation: This technique involves using a high-power laser to vaporize a solid target material, which then condenses to form nanoparticles. mdpi.comresearchoutreach.org Terbium oxide (Tb₂O₃) nanoparticles have been successfully synthesized using laser ablation. mdpi.comlettersonmaterials.com In some instances, the synthesis is carried out in a reducing atmosphere, such as a mixture of argon and hydrogen gas. rjraap.com This environment, containing hydrogen, brings the synthesis conditions closer to those required for hydride formation. While the direct synthesis of this compound nanoparticles via laser ablation has not been extensively reported, the technique's ability to produce highly reactive nanoparticles in a controlled atmosphere suggests its potential for this application.

Chemical Vapor Deposition (CVD): CVD is a process used to produce high-quality, high-performance solid materials, typically thin films. The process involves the decomposition of a volatile precursor on a heated substrate. Terbium oxide films have been grown using CVD from a terbium(III) dipivaloylmethanate precursor. researchgate.net In principle, by using appropriate volatile terbium precursors and a hydrogen-containing atmosphere, CVD could be adapted for the deposition of this compound films. This method is particularly relevant in the semiconductor industry, where hydride gases are used for the deposition of thin films. google.com

Metal-Organic Frameworks (MOFs) as Precursors: Terbium-based MOFs have been synthesized using solvothermal methods, where a terbium salt reacts with an organic linker. researchgate.net These porous structures could potentially serve as precursors or templates for the synthesis of this compound. By carefully decomposing the MOF under a hydrogen atmosphere, it might be possible to form finely divided, highly reactive this compound particles.

These advanced methods offer pathways to materials with controlled dimensionality and morphology, such as nanoparticles and thin films, which are not typically accessible through bulk synthesis techniques.

Nanoparticle Synthesis of Terbium Hydrides

The synthesis of this compound at the nanoscale is a sophisticated process aimed at producing materials with unique properties that can differ from their bulk counterparts. Research into the direct synthesis of this compound nanoparticles often involves the creation of metallic terbium nanoparticles as a precursor, followed by hydrogenation.

One established method for creating the precursor involves the liquid-phase reduction of terbium halides. In this approach, zerovalent terbium (Tb(0)) nanoparticles are synthesized by reducing a simple precursor like Terbium(III) chloride (TbCl₃) in an appropriate solvent. researchgate.net This method allows for the production of small, highly reactive metal nanoparticles, which are ideal starting materials for subsequent reactions, including hydrogenation. researchgate.net

A study on the synthesis of terbium metal nanoparticles reported the following procedure:

| Parameter | Description | Reference |

|---|---|---|

| Precursor | Terbium(III) chloride (TbCl₃) | researchgate.net |

| Reducing Agent | Alkali-metal naphthalenides (e.g., Lithium naphthalenide) | researchgate.net |

| Solvent | Tetrahydrofuran (THF) | researchgate.net |

| Reaction Time | Approximately 12 hours | researchgate.net |

| Resulting Particle Size | 2.8 ± 0.4 nm | researchgate.net |

Once the metallic nanoparticles are formed, they can be converted to this compound nanoparticles through hydrogenation. This process can be influenced by the nanostructured nature of the starting material, which can alter the thermodynamics of hydride formation. acs.org Synthetic approaches developed for other lanthanide hydrides, such as ytthis compound nanoparticles, can be readily adapted for terbium. acs.org

Another approach to forming this compound on a small scale is through the creation of thin films. Studies on the interaction of hydrogen gas with thin terbium films have shown the formation of terbium trihydride (TbHₓ, where x ≈ 3). acs.org This process involves the transition of the metallic film into a semiconducting hydride, which is accompanied by significant changes in its physical properties. acs.org

The table below summarizes the observed changes during the transformation of a thin terbium film to this compound at 298 K. acs.org

| Property | Initial State (Tb Metal Film) | Final State (TbHₓ Film, x ≈ 3) | Reference |

|---|---|---|---|

| Work Function Change (ΔΦ) | - | ~200 mV increase | acs.org |

| Relative Electrical Resistance (R/R₀) | 1 | ~23-fold increase | acs.org |

| Appearance | Light-reflecting | Transparent | acs.org |

| Film Area | Original Area | ~3-fold increase | acs.org |

Furthermore, a direct chemical synthesis method involves the interaction of Terbium chloride with Lithium hydride, which yields a stable form of this compound. The subsequent vacuum thermolysis of this hydride can be used to prepare metallic terbium.

Purification Techniques for Precursor Metals

The quality and purity of the final this compound product are critically dependent on the purity of the precursor terbium metal. Several techniques are employed to refine terbium, removing both other rare earth elements and metallic or interstitial impurities to achieve high-purity (99.9% or greater) metal. sci-hub.seresearchgate.net

The initial separation of terbium from other rare earth elements is typically achieved through wet chemical processes like solvent extraction and ion exchange. sci-hub.sesaimm.co.za Solvent extraction is the most common commercial practice, using organic compounds to selectively separate individual rare earth elements from acidic solutions. sci-hub.segoogle.com Ion exchange is also well-suited for polishing solutions to remove lower levels of impurities to very low concentrations. saimm.co.za

Once a terbium-rich concentrate is obtained, the production of the metal is often performed via a calciothermic reduction process. britannica.com This involves converting terbium oxide to terbium fluoride (B91410) (TbF₃) by heating it with anhydrous hydrogen fluoride gas. The terbium fluoride is then mixed with calcium metal and heated in a tantalum crucible. The calcium reduces the terbium fluoride, producing terbium metal and calcium fluoride slag, which can be easily separated. britannica.com

To achieve the high purity required for many applications, the crude terbium metal undergoes further refining. The most effective methods for massive production of high-purity rare earth metals are vacuum-based techniques. researchgate.net

The table below shows the reduction of various impurities in terbium metal following the vacuum distillation and deoxidation process. researchgate.net

| Impurity Element | Initial Concentration (ppm) | Final Concentration (ppm) | Reference |

|---|---|---|---|

| Magnesium (Mg) | High | Effectively Reduced | researchgate.net |

| Calcium (Ca) | High | Effectively Reduced | researchgate.net |

| Manganese (Mn) | High | Effectively Reduced | researchgate.net |

| Zinc (Zn) | High | Effectively Reduced | researchgate.net |

| Thulium (Tm) | High | Effectively Reduced | researchgate.net |

| Oxygen (O) | - | Reduced to 1.8 ppm | researchgate.net |

| Total Impurities | 1114 | 63 | researchgate.net |

For producing ultra-high purity terbium (e.g., 99.999%), techniques such as solid-state electrotransport or zone refining can be employed on metal that has already been purified to a 99.9% level. sci-hub.se

Structural Characterization of Terbium Hydride Phases

Crystallographic Analysis of Terbium Hydride

At ambient conditions, terbium and its hydrides often exhibit hexagonal crystal structures. webelements.comperiodic-table.orgontosight.ai Terbium metal itself has a hexagonal close-packed (hcp) structure with the space group P63/mmc. webelements.com This hexagonal framework is a common feature among rare-earth elements. researchgate.net

Terbium trihydride (TbH₃) is known to crystallize in a hexagonal structure. ontosight.ai Specifically, the P3̅c1 space group has been identified for some rare-earth trihydrides, including those of terbium's neighbors in the periodic table like dysprosium and holmium. utexas.eduresearchgate.netresearchgate.net This structure is considered the ambient pressure phase for these trihydrides. utexas.edu Theoretical calculations and experimental observations on related rare-earth hydrides suggest that the P63/mmc space group can also be a stable hexagonal phase, particularly at very high pressures. utexas.eduresearchgate.net For instance, in dysprosium trihydride (DyH₃), a transition to a P63/mmc structure is predicted at pressures around 194 GPa. utexas.eduresearchgate.net

The table below summarizes the key hexagonal crystal structures associated with terbium and its hydrides.

| Compound/Phase | Space Group | Structure Type | Conditions |

| Terbium (Tb) | P63/mmc | Hexagonal Close-Packed (hcp) | Ambient |

| Terbium Trihydride (TbH₃) | P3̅c1 | Hexagonal | Ambient Pressure |

| High-Pressure TbH₃ (predicted) | P63/mmc | Hexagonal | High Pressure (~194 GPa for DyH₃) |

With an increase in hydrogen concentration, the crystal structure of this compound can transform from hexagonal to a face-centered cubic (fcc) structure. researchgate.net Terbium dihydride (TbH₂) typically adopts the cubic fluorite (CaF₂) type structure, which belongs to the Fm3̅m space group. researchgate.netresearchgate.net This cubic phase is metallic in nature. researchgate.net

Under high pressure, terbium trihydride (TbH₃) also undergoes a structural transformation from its initial hexagonal form to a cubic phase. researchgate.netresearchgate.net This high-pressure cubic phase is characterized by the Fm3̅m space group. utexas.eduresearchgate.net For TbH₃, this transition is observed at approximately 7.0 GPa. researchgate.net In the broader context of rare-earth trihydrides, this hexagonal-to-cubic transition is a common phenomenon. researchgate.netresearchgate.net For example, in dysprosium trihydride, the transition to the Fm3̅m phase occurs at around 35 GPa and remains stable up to 135 GPa. utexas.edu

The following table details the significant cubic crystal structures of terbium hydrides.

| Compound/Phase | Space Group | Structure Type | Conditions |

| Terbium Dihydride (TbH₂) | Fm3̅m | Fluorite (CaF₂) type, fcc | Ambient |

| Terbium Trihydride (TbH₃) | Fm3̅m | Cubic | High Pressure (~7.0 GPa) |

Orthorhombic crystal structures, particularly the CrB type (space group Cmcm), have been identified in ternary terbium nickel hydrides. hydride-msu.ruresearchgate.net For instance, TbNiH₃.₄ and TbNi₀.₄Co₀.₆H₃.₈ both crystallize in the orthorhombic CrB-type structure. researchgate.net This structure is also observed in deuterated forms like TbNiD₃.₃. hydride-msu.ru The formation of these hydrides from the parent intermetallic compounds involves a structural transformation of the metallic sublattice. hydride-msu.ru The CrB-type structure is common among RNi-based hydrides, where R is a rare-earth metal. hydride-msu.ru

| Compound | Space Group | Structure Type |

| TbNiH₃.₄ | Cmcm | CrB type |

| TbNi₀.₄Co₀.₆H₃.₈ | Cmcm | CrB type |

| TbNiD₃.₃ | Cmcm | CrB type |

Under high pressure, terbium hydrides can exhibit a variety of intermediate and complex crystal structures. Theoretical studies on the closely related dysprosium trihydride (DyH₃) predict a sequence of phase transitions under increasing pressure: P3̅c1 → Imm2 → Fm3̅m → Pnma → P63/mmc. utexas.eduresearchgate.net The orthorhombic Imm2 phase is predicted to be stable at intermediate pressures (e.g., 11-35 GPa for DyH₃), while the orthorhombic Pnma phase is expected at even higher pressures (e.g., 135-194 GPa for DyH₃). utexas.eduresearchgate.net

Tetragonal structures with space groups I4/m and I4/mmm have also been observed in rare-earth hydrides under high pressure. researchgate.netresearchgate.net For example, in europium hydride (EuHₓ), a sequence of transitions from Pnma to P63/mmc, then to I4/m, and finally to I4/mmm is seen with increasing pressure. researchgate.net Similarly, in ytterbium hydrides, a transition from a P-31m structure to I4/m and then to I4/mmm occurs at pressures between 13 and 27 GPa. researchgate.netuchicago.edu These tetragonal phases are also predicted for other hydrides like ErH₄. mdpi.com

The following table outlines the predicted and observed intermediate and high-pressure phases for terbium and related rare-earth hydrides.

| Phase Type | Space Group | Conditions | Related System |

| Orthorhombic | Imm2 | Intermediate Pressure (11-35 GPa) | DyH₃ |

| Orthorhombic | Pnma | High Pressure (135-194 GPa) | DyH₃ |

| Tetragonal | I4/m | High Pressure (e.g., ~13-18 GPa) | YbHₓ, EuHₓ |

| Tetragonal | I4/mmm | High Pressure (e.g., >27 GPa) | YbHₓ, EuHₓ, ErH₄ |

Orthorhombic Structures (e.g., CrB type)

Hydrogen Atom Positions and Coordination Environments

The locations of hydrogen atoms within the metallic lattice of terbium hydrides are crucial for understanding their structural and physical properties.

In hydride structures, hydrogen atoms occupy the interstitial sites within the metal atom framework. wikipedia.org Neutron diffraction studies are instrumental in determining the precise locations of these light atoms.

In the orthorhombic CrB-type structure of TbNiD₃.₃, deuterium (B1214612) atoms are found to occupy three distinct interstitial positions: 4c, 8f, and 4b. hydride-msu.ru These sites provide different coordination environments for the deuterium atoms, with nearest neighbors including [Tb₃Ni₂], [Tb₃Ni], and [Tb₄Ni₂]. hydride-msu.ru The occupation of the 4b position, which is an octahedral site, typically occurs after the 4c and 8f tetrahedral and trigonal bipyramidal sites are filled, particularly in hydrides with more than three hydrogen atoms per formula unit. hydride-msu.ruresearchgate.net

In ternary systems like TbNiSiD₁.₇₈, which has a hexagonal P63/mmc structure, deuterium atoms occupy the 4f sites, leading to a tetrahedral coordination environment of [Tb₃Ni]. researchgate.net The filling of these interstitial sites causes an expansion of the crystal lattice. hydride-msu.ru

The affinity of hydrogen is generally higher for rare-earth atoms compared to transition metals, influencing which interstitial sites are preferentially occupied. In many intermetallic hydrides, hydrogen atoms tend to occupy tetrahedral interstitial sites. For instance, in LaNiD₃.₇, which also has a CrB-type structure, deuterium atoms reside in the 8f, 4c, and 4b positions. hydride-msu.ru

The table below summarizes the interstitial site occupation in some terbium-containing hydrides.

| Compound | Structure Type | Interstitial Sites Occupied by H/D | Coordination Environment |

| TbNiD₃.₃ | Orthorhombic (CrB type) | 4c, 8f, 4b | [Tb₃Ni₂], [Tb₃Ni], [Tb₄Ni₂] |

| TbNi₀.₄Co₀.₆D₃.₄ | Orthorhombic (CrB type) | 4c, 8f, 4b | Tetrahedral, Trigonal Bipyramidal, Octahedral |

| TbNiSiD₁.₇₈ | Hexagonal (P63/mmc) | 4f | Tetrahedral [Tb₃Ni] |

Coordination Polyhedra Determination

The coordination environment within this compound phases is fundamental to understanding their structural stability and properties. In the terbium dihydride (TbH₂) phase, which adopts a cubic fluorite-type structure, the terbium atoms form a face-centered cubic (fcc) lattice. osti.gov The hydrogen atoms occupy the tetrahedral interstitial sites within this lattice. Consequently, each terbium ion is coordinated by eight hydrogen atoms, forming a cubic coordination polyhedron. Conversely, each hydrogen atom is tetrahedrally coordinated by four terbium atoms.

For the terbium trihydride (TbH₃) phase, which typically exhibits a hexagonal crystal structure isostructural with HoD₃, the coordination is more complex. researchgate.net In the HoD₃ structure, which serves as a model for TbH₃, the metal ions are in a close-packed hexagonal arrangement. researchgate.net The deuterium (or hydrogen) atoms occupy various interstitial sites, leading to different coordination environments. researchgate.net Specifically, the structure contains multiple distinct crystallographic sites for the hydrogen atoms, resulting in varied coordination numbers and geometries around the terbium ions. researchgate.net

The general coordination chemistry of terbium often involves high coordination numbers. For instance, in aqueous solutions, the terbium(III) ion is typically coordinated by nine water molecules, which arrange themselves in a tricapped trigonal prismatic geometry. wikipedia.orgbhu.ac.in While not a hydride, this illustrates the ion's capacity for complex coordination. In more complex deuterides like TbNiD₃.₃, neutron diffraction studies have identified several distinct coordination polyhedra for the deuterium atoms: a distorted [D(1)Tb₃Ni] tetrahedron, a [D(2)Tb₃Ni₂] trigonal bipyramid, and a [D(3)Tb₄Ni₂] distorted octahedron. hydride-msu.ru

Advanced Structural Refinement Techniques

The precise characterization of this compound structures, particularly the location of light hydrogen atoms and the nature of phase transitions, necessitates the use of advanced diffraction methods.

Synchrotron Radiation X-ray Diffraction (XRD)

Synchrotron XRD is a powerful tool for investigating structural changes under non-ambient conditions, such as high pressure. Studies on terbium trihydride (TbH₃) have utilized this technique to explore its high-pressure behavior. researchgate.net At ambient pressure, TbH₃ has a hexagonal structure. researchgate.netontosight.ai High-pressure synchrotron XRD experiments have revealed a structural phase transformation from this original hexagonal phase to a cubic structure. researchgate.net This transition is observed at a pressure of approximately 7.0 GPa. researchgate.net Such pressure-induced transformations are a known phenomenon in the family of rare earth trihydrides. researchgate.net The use of synchrotron radiation has also been applied to study the crystal structure of complex deuterides, such as TbNiAlDₓ, demonstrating its utility in refining complex crystal structures. unige.ch

| Initial Phase (Ambient Pressure) | High-Pressure Phase | Transition Pressure | Reference |

|---|---|---|---|

| Hexagonal (hcp) | Cubic (fcc) | ~7.0 GPa | researchgate.net |

Neutron Powder Diffraction Studies

Neutron diffraction is uniquely suited for determining the precise location of hydrogen or deuterium atoms within a crystal lattice, a task that is challenging for X-ray diffraction due to hydrogen's low scattering power for X-rays. osti.gov

A key investigation using elastic neutron scattering was performed on terbium dideuteride (TbD₂), an isotopic analogue of terbium dihydride. researchgate.netaps.org This study determined the crystallographic parameters at both 300 K (room temperature) and 77 K. aps.org The results confirmed that TbD₂ possesses a cubic fluorite (CaF₂) type structure. researchgate.net Furthermore, the study identified a paramagnetic to antiferromagnetic transition at a Néel temperature (Tₙ) of 17.2 K. researchgate.netaps.org At 4.6 K, the magnetic structure was resolved and found to belong to the monoclinic space group C₂/m'. researchgate.net Neutron powder diffraction has also been employed to unravel the complex crystal structure of deuterides like TbNiD₃.₃, where it was crucial for identifying the three distinct positions occupied by deuterium atoms. hydride-msu.ru

| Parameter | Value at 300 K | Value at 77 K | Reference |

|---|---|---|---|

| Crystal Structure | Cubic (CaF₂-type) | Cubic (CaF₂-type) | researchgate.netaps.org |

| Space Group | Fm3m | Fm3m | researchgate.net |

| Lattice Parameter (a) | 5.23 Å | 5.20 Å | researchgate.netaps.org |

X-ray Diffraction Analysis

Conventional X-ray diffraction (XRD) remains a fundamental technique for routine phase identification and structural analysis of terbium hydrides. XRD studies have established the primary crystal structures of the main this compound phases. osti.gov Terbium dihydride (TbH₂) is consistently identified as having a cubic structure. osti.gov As hydrogen concentration increases, the lattice contracts before undergoing a phase transformation. osti.gov For hydrogen concentrations beyond that of TbH₂.₅₉, the system transforms to a structure where the terbium ions are arranged in a hexagonal close-packed (hcp) lattice, characteristic of the trihydride (TbH₃) phase. osti.gov

High-pressure XRD studies, often conducted in diamond anvil cells, have also provided crucial insights. An investigation of terbium trihydride up to 20 GPa confirmed the structural transformation from the ambient-pressure hexagonal phase to a high-pressure cubic phase at around 7.0 GPa. researchgate.net These findings are in good agreement with theoretical calculations and observations on other heavy lanthanide trihydrides. researchgate.net

| Compound | Crystal System | Common Structure Type | Reference |

|---|---|---|---|

| Terbium Dihydride (TbH₂) | Cubic | Fluorite (CaF₂) | osti.gov |

| Terbium Trihydride (TbH₃) | Hexagonal | HoD₃-type | researchgate.netontosight.ai |

Electronic Structure Investigations of Terbium Hydride

Electronic Band Structure Analysis

Theoretical analyses of the electronic band structure of terbium hydride consistently demonstrate its metallic character. researchgate.net For both terbium dihydride (TbH₂) and the superstoichiometric phase TbH₂.₂₅, calculations show multiple energy bands crossing the Fermi level (Eᵪ). researchgate.net This feature is a definitive indicator of a metallic ground state, which aligns with interpretations from electrical resistivity measurements. researchgate.net

The calculations, performed using methods such as the full-potential linearized augmented plane wave (FP-LAPW) within both the Generalized Gradient Approximation (GGA) and the Local Density Approximation (LDA), yield qualitatively similar band structures. researchgate.net The metallic nature is a fundamental property arising from the absence of a band gap at the Fermi level. researchgate.net

Density of States (DOS) Projections

Partial density of states (PDOS) analysis for TbH₂.₂₅ reveals that the states near the Fermi level are predominantly influenced by the terbium D-eg states. researchgate.net

Spin-Polarized Electronic Structures (Spin-up, Spin-down)

To account for the magnetic properties of terbium, spin-polarized calculations have been conducted for TbH₂. researchgate.netresearchgate.net These calculations separate the electronic states into spin-up and spin-down components. researchgate.net The spin polarization of the terbium 3d-orbital component leads to a significant energetic spin-splitting of the electronic states near the Fermi level. mdpi.com This splitting is a key characteristic of the electronic structure and is essential for understanding the material's magnetic behavior. ru.nl The exchange interaction between electrons causes a splitting of the energy bands into majority (energetically favored) and minority states. ru.nl

Non-Spin Cases

In addition to spin-polarized studies, non-spin (or spin-unpolarized) calculations have also been performed for terbium dihydride. researchgate.net These calculations, which treat the spin-up and spin-down states as degenerate, serve as a baseline to assess the impact of spin polarization on the electronic structure. stackexchange.com

Fermi Surface Topologies

The Fermi surface, which separates occupied from unoccupied electronic states in momentum space, has been investigated for this compound. researchgate.net Calculations for TbH₂ reveal that the Fermi surfaces possess a hole-type structure. researchgate.netresearchgate.net This topology is significant as it is suggested to provide available space that can be easily filled by absorbed hydrogen, which is relevant for applications like hydrogen storage. researchgate.netresearchgate.net In some rare-earth hydrides, the Fermi surface topology can change under pressure, shifting between electron-like and hole-like types. arxiv.org

Charge Density Distribution and Bonding Characteristics

Analysis of the charge density distribution offers deep insights into the nature of the chemical bonds within this compound. researchgate.net Studies like the Löwdin population analysis for TbH₂ show a decrease in the charge density associated with the terbium atom upon the absorption of hydrogen atoms. researchgate.netresearchgate.net This is further confirmed by analysis of the differential charge density. researchgate.net

For the superstoichiometric dihydride TbH₂.₂₅, valence-electron-charge density contour maps provide a clear visualization of the bonding. researchgate.net These maps show how charge is distributed between the constituent atoms and in the interstitial regions. researchgate.net The presence of a small amount of charge in the interstitial regions, away from the direct bonds, contributes to the compound's metallic character. researchgate.net

Covalent and Ionic Contributions

This compound exhibits a mixed bonding character with both covalent and ionic contributions. researchgate.netresearchgate.net This dual nature is a common feature in many metal hydrides. researchgate.net The ability of the terbium atom to either share or donate electrons facilitates the formation of both bond types. examples.com

In TbH₂.₂₅, the bonding nature depends on the crystallographic site of the hydrogen atoms. researchgate.net

Ionic Bonding: In contrast, very little electronic charge is shared between terbium atoms and hydrogen atoms in octahedral (Hoct) sites. researchgate.net The valence electrons of these Hoct atoms are tightly bound to the hydrogen, and the electron density in the middle of the Tb-Hoct bond is weak, which implies the bond is primarily ionic in character. researchgate.net

This detailed analysis reveals that the crystal structure is stabilized by a combination of ionic and covalent interactions. tytlabs.co.jp

Data Tables

Table 1: Summary of Electronic Properties for Terbium Hydrides

| Compound | Property | Finding | Reference |

|---|---|---|---|

| TbH₂ | Electronic Character | Metallic | researchgate.netresearchgate.net |

| TbH₂.₂₅ | Electronic Character | Metallic ground-state confirmed by GGA and LDA calculations | researchgate.net |

| TbH₂ | Bonding Nature | Mixed covalent and ionic | researchgate.netresearchgate.net |

| TbH₂.₂₅ | Bonding Nature | Mixed covalent (Tb-Htet) and ionic (Tb-Hoct) | researchgate.net |

| TbH₂ | Fermi Surface | Hole-type structure | researchgate.netresearchgate.net |

| TbH₂ | Spin Structure | Calculations performed for spin-up, spin-down, and non-spin cases | researchgate.netresearchgate.net |

Electron Localization Function (ELF) Mapping

The Electron Localization Function (ELF) provides a powerful method for mapping the electron localization in a material, offering insights into chemical bonding. jussieu.frjussieu.fr In terbium hydrides, ELF analysis reveals the nature of the interactions between terbium and hydrogen atoms.

Studies on terbium dihydride (TbH₂) and superstoichiometric dihydrides like TbH₂.₂₅ have utilized ELF to characterize the bonding. researchgate.net The analysis indicates a mixed ionic-covalent character for the Tb-H bonds. researchgate.net Specifically, a significant portion of the valence electrons of the octahedral hydrogen atoms are tightly bound around them, suggesting an ionic interaction where little electronic charge is shared with terbium. researchgate.net At the same time, evidence of covalent bonding is also present. researchgate.net This dual character is a common feature in several metal hydrides. researchgate.net

The ELF mapping helps to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. For instance, in a related lanthanum platinum indium hydride, ELF maps show distinct regions of electron localization that help to understand the bonding within the complex structure. researchgate.net This technique allows for a qualitative and quantitative understanding of the chemical bonds in these complex materials. jussieu.fr

Influence of 4f States on Electronic Properties

The 4f electrons of terbium, a lanthanide element, play a crucial role in determining the electronic and magnetic properties of its compounds. examples.comwikipedia.org In terbium hydrides, the partially filled 4f shell is central to their behavior.

The electron configuration of terbium is [Xe] 4f⁹ 6s². examples.comwikipedia.org While the 6s electrons are the primary valence electrons, the 4f electrons significantly influence the material's properties. examples.com The interaction between the localized 4f electrons and the itinerant (or delocalized) conduction electrons is a key aspect of the electronic structure of rare-earth hydrides.

Theoretical studies, such as those using Density Functional Theory (DFT) with a correction for the strong on-site Coulomb interaction of the 4f electrons (DFT+U), are essential for accurately describing the electronic properties. For instance, in the closely related dysprosium trihydride (DyH₃), the inclusion of 4f states in the calculations leads to significant changes in the electronic properties, with more d-states of the rare-earth metal crossing the Fermi level and overlapping with the 1s states of hydrogen. utexas.edu This highlights the importance of accurately treating the 4f electrons to understand the electronic behavior of these hydrides.

The magnetic properties of terbium compounds are also directly linked to the 4f electrons. Terbium typically exists in a +3 oxidation state in its compounds, but can also exhibit a +4 state. wikipedia.orgrsc.org This variability can influence the electronic and magnetic characteristics of terbium hydrides.

Metallization Behavior in Terbium Hydrides

The transition from a semiconducting or insulating state to a metallic state under high pressure is a phenomenon of great interest in metal hydrides. researchgate.net Terbium hydrides, like other rare-earth hydrides, are studied for their potential metallization under compression.

Pressure-induced phase transformations in terbium trihydride (TbH₃) have been investigated using X-ray diffraction and Raman spectroscopy, complemented by theoretical DFT calculations. researchgate.net These studies show a structural transformation from a hexagonal to a cubic structure at around 7.0 GPa. researchgate.net Such structural changes are often precursors to changes in electronic properties, including metallization.

The general trend in rare-earth trihydrides is a transition to a cubic phase at high pressure, which is considered a precursor for the formation of polyhydrides with even higher hydrogen content. utexas.edu The pressure at which this phase transition occurs is inversely related to the ionic radius of the rare-earth atom. utexas.edu

While direct experimental evidence for pressure-induced metallization in this compound is a subject of ongoing research, studies on similar systems provide valuable insights. For example, investigations on ytthis compound (YbH₃) suggest that while it remains semiconducting up to at least 50 GPa, metallization is expected at higher pressures. researchgate.net The quest for metallization in hydrogen-rich materials is driven by the potential for high-temperature superconductivity. researchgate.net

Vibrational Spectroscopy and Phonon Dynamics of Terbium Hydride

Raman Spectroscopy Characterization

Raman spectroscopy is a powerful experimental tool for probing the vibrational modes of materials. Studies on terbium trihydride (TbH₃) have utilized this technique to investigate pressure-induced phase transformations. researchgate.net

Experimental research on terbium trihydride up to a pressure of 20 GPa has revealed a significant structural change. researchgate.net At ambient pressure, TbH₃ typically adopts a hexagonal close-packed (hcp) structure. As pressure is increased, Raman spectroscopy measurements, in conjunction with X-ray diffraction, show a clear transition from the initial hcp structure to a cubic phase at a pressure of approximately 7.0 GPa. researchgate.net This experimental observation is well-supported by theoretical calculations using density functional theory (DFT). researchgate.net The changes in the Raman spectra, such as the appearance, disappearance, or shifting of peaks, serve as fingerprints for this structural transformation, providing direct evidence of the changes in the vibrational modes of the lattice associated with the new crystal symmetry. Similar pressure-induced phase transitions from hexagonal to cubic structures have also been documented in other rare earth hydrides like YH₃. researchgate.net

| Pressure-Induced Phase Transition in Terbium Trihydride (TbH₃) | | :--- | :--- | | Initial Phase (Low Pressure) | Hexagonal Close-Packed (hcp) | | Final Phase (High Pressure) | Cubic | | Transition Pressure | ~7.0 GPa | | Experimental Evidence | Raman Spectroscopy, X-ray Diffraction | | Theoretical Support | Density Functional Theory (DFT) Calculations |

Phonon Dispersion Curve Calculations

Phonon dispersion curves, which plot the frequency of vibrations against the wave vector, are essential for understanding the dynamical stability and thermal properties of a crystal. For terbium hydrides, these curves are typically determined using first-principles calculations. acs.org

These calculations have been particularly important in the study of terbium polyhydrides (TbHₙ, where n > 3) under high pressure, which are investigated as potential high-temperature superconductors. acs.orged.ac.uk The absence of imaginary (negative) phonon frequencies across the entire Brillouin zone in the calculated dispersion curves confirms the dynamical stability of the predicted crystal structures. ed.ac.uk

A general feature observed in the phonon dispersion curves of terbium hydrides is the separation of vibrational modes into two distinct frequency ranges:

Low-frequency modes: These are the acoustic modes, primarily dominated by the vibrations of the heavier terbium atoms. ed.ac.uk

High-frequency modes: These are the optical modes, which are dominated by the vibrations of the much lighter hydrogen atoms. ed.ac.uk

This separation is a direct consequence of the large mass difference between terbium and hydrogen atoms. The high-frequency hydrogen-dominated vibrations are of particular interest in superconducting hydrides, as they are found to make the largest contribution to the electron-phonon coupling, which is the mechanism responsible for conventional superconductivity. ed.ac.uk

Vibrational Mode Analysis

The analysis of vibrational modes provides a detailed description of the specific atomic motions that correspond to each frequency in the vibrational spectrum. uni-leipzig.de Each normal mode of a crystal acts as an independent simple harmonic oscillator. uni-leipzig.de

In terbium hydrides, the vibrational modes can be broadly categorized based on the dominant atomic motion:

Acoustic Modes: In these modes, adjacent atoms move in phase. They correspond to the collective, sound-wave-like motion of the crystal lattice. As noted in phonon dispersion calculations, these modes are found at lower frequencies and are dominated by the motion of Tb atoms. ed.ac.uk

Optical Modes: In these modes, adjacent atoms move out of phase. They are found at higher frequencies and, in terbium hydride, are dominated by the motion of hydrogen atoms against the terbium sublattice. ed.ac.uk In the context of high-pressure superconducting phases like TbH₁₀, it is the vibrations within the hydrogen "cage" structures that contribute most significantly to the high critical temperature (Tc). acs.orged.ac.uk

Raman and infrared (IR) spectroscopy are governed by different selection rules, making them complementary techniques for observing these modes. nanografi.com A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule or crystal, whereas it is IR-active if it results in a change in the molecular dipole moment. nanografi.comlibretexts.org

| General Characteristics of Vibrational Modes in Terbium Hydrides | | :--- | :--- | :--- | | Mode Type | Frequency Range | Dominant Atomic Motion | | Acoustic | Low | Terbium (Tb) atoms | | Optical | High | Hydrogen (H) atoms |

Isotope Effect Studies in Deuterated Terbium Hydrides

The substitution of hydrogen (protium, ¹H) with its heavier isotope deuterium (B1214612) (²H, or D) provides a powerful method for studying vibrational dynamics and quantum effects in materials. libretexts.org While specific studies focusing solely on terbium deuteride (B1239839) are not extensively detailed in the provided results, the principles and findings from related rare earth hydrides and general metal hydride systems are directly applicable.

The primary consequence of deuteration is the lowering of vibrational frequencies. Because the potential energy surface for the atomic interactions is independent of the nuclear mass, the vibrational frequency, which is inversely proportional to the square root of the mass, decreases upon substituting the lighter hydrogen with the heavier deuterium. libretexts.organnualreviews.org

This change has several important consequences:

Vibrational Spectra: In Raman or IR spectra, the high-frequency optical modes corresponding to hydrogen vibrations would shift to significantly lower frequencies in terbium deuteride.

Anharmonicity: High-pressure studies on the neighboring rare earth compound dysprosium deuteride (DyD₃) have revealed significant deviations from the simple harmonic approximation. researchgate.net This suggests that the potential well in which the hydrogen (or deuterium) atoms vibrate is anharmonic, an effect that is also expected in this compound.

Stability and Bonding: The difference in vibrational frequencies leads to a different zero-point energy for the hydride and deuteride, which can affect the relative stability of different crystal phases and the thermodynamics of hydride formation. researchgate.net Historically, deuterated samples have been preferred for neutron diffraction studies to obtain high-quality crystallographic data due to the different scattering properties of deuterium compared to protium. researchgate.net

Zero-Point Energy (ZPE) Effects

Zero-point energy is the minimum possible energy a quantum mechanical system can possess, a direct consequence of the Heisenberg uncertainty principle. wikipedia.org Even at absolute zero (0 Kelvin), atoms within a crystal lattice retain some vibrational motion. wikipedia.org Due to the very small mass of hydrogen, its ZPE is particularly significant in metal hydrides compared to other elements. researchgate.net

The ZPE has a notable influence on the properties of this compound:

Structural Stability: Theoretical calculations of the stability of various this compound phases under pressure must include an analysis of the ZPE. acs.org The ZPE contribution can influence which crystal structure is energetically most favorable.

Isotope Effects: The difference in ZPE between a hydride and its corresponding deuteride is the fundamental origin of the isotope effect. researchgate.net A heavier isotope like deuterium has a lower vibrational frequency and, consequently, a lower ZPE than hydrogen. libretexts.org This difference in ZPE can lead to observable differences in the structural parameters (e.g., lattice constants) and phase stability between TbHₙ and TbDₙ. researchgate.net For example, the substitution of hydrogen with deuterium can alter the relative stability of different polymorphic forms of a crystal. irispublishers.com

In essence, the ZPE is a manifestation of the quantum nature of the hydrogen nucleus, and its effects are critical for accurately describing the energetics and dynamic behavior of this compound.

High Pressure Behavior and Phase Transitions in Terbium Hydride Systems

Pressure-Induced Structural Transformations

Terbium hydride, particularly terbium trihydride (TbH₃), undergoes significant structural changes when subjected to high pressures. Experimental and theoretical investigations have confirmed that compressing these materials forces the atomic lattice to rearrange into more compact configurations. This behavior is a characteristic feature of rare-earth trihydrides, which typically exhibit a hexagonal structure at ambient conditions. researchgate.netresearchgate.net

At ambient pressure, terbium trihydride exists in a hexagonal crystal structure. researchgate.netresearchgate.net Upon the application of pressure, it undergoes a distinct and reversible structural phase transformation to a cubic structure. researchgate.netresearchgate.net Experimental studies combining X-ray diffraction and Raman spectroscopy have demonstrated that this transition from the original hexagonal close-packed (hcp) structure to a cubic phase occurs at a pressure of approximately 7.0 GPa. researchgate.netresearchgate.netresearchgate.net This experimental observation is well-supported by theoretical predictions derived from density functional theory (DFT) calculations. researchgate.netresearchgate.netresearchgate.net This transition is a common feature among several rare-earth trihydrides, including those of samarium, gadolinium, erbium, holmium, and lutetium. researchgate.netresearchgate.net

The high-pressure behavior of terbium hydrides can be complex, potentially involving multiple phases beyond the primary hexagonal-to-cubic transition, especially when considering different stoichiometries (TbHn) or extending to very high pressures. The study of dysprosium trihydride (DyH₃), a close analogue to TbH₃, provides significant insight into potential multi-phase transition sequences. utexas.edu

Theoretical calculations for DyH₃ predict a series of structural phase transitions as pressure increases:

P3̅c1 (hexagonal) : Stable at 0 GPa.

Imm2 : Becomes stable at 11 GPa.

Fm-3m (cubic) : Becomes stable at 35 GPa.

Pnma : Becomes stable at 135 GPa.

P63/mmc (hexagonal) : Becomes stable at 194 GPa. utexas.edu

Furthermore, theoretical investigations into various this compound stoichiometries (TbHn, where n = 1–12) suggest that different phases with unique hydrogen cage structures become stable at specific high-pressure conditions. figshare.comacs.org For instance, terbium dihydride (TbH₂) is predicted to be structurally stable in its initial cubic form up to at least 15 GPa without undergoing a phase transition. researchgate.net This indicates that the stability and phase behavior of terbium hydrides are highly dependent on both pressure and hydrogen content.

Hexagonal-to-Cubic Phase Transitions

Equations of State (EOS) Determination

The relationship between the pressure applied to a material and the resulting volume change is described by its equation of state (EOS). For this compound and its analogues, the Birch-Murnaghan equation of state is commonly used to fit experimental and theoretical pressure-volume data. researchgate.netresearchgate.net This analysis allows for the determination of key parameters such as the bulk modulus (B₀), which measures a substance's resistance to compression, and its pressure derivative (B₀'). researchgate.net

EOS parameters have been determined for both the low-pressure hexagonal phase and the high-pressure cubic phase of various rare-earth trihydrides. researchgate.netresearchgate.net As a representative example, the EOS parameters for the cubic (Fm-3m) phase of the analogue DyH₃ have been experimentally determined. utexas.edu

Table 1: Equation of State Parameters for DyH₃ (Analogue to TbH₃) This table presents data for Dysprosium Hydride (DyH₃) as a close analogue to this compound.

| Phase | Pressure Cycle | Bulk Modulus (B₀) [GPa] | Pressure Derivative (B₀') | Volume (V₀) [ų/formula unit] |

|---|---|---|---|---|

| Fm-3m (Cubic) | Compression | 104(3) | 3.7(1) | 34.4(1) |

| Fm-3m (Cubic) | Decompression | 101(2) | 3.8(1) | 34.5(1) |

Data sourced from high-pressure X-ray diffraction measurements on DyH₃. utexas.edu

Stability Regions of this compound Phases Under Pressure

The stability of a particular this compound phase is defined by the pressure range over which it can exist.

Terbium Dihydride (TbH₂) : Theoretical studies indicate that the cubic phase of TbH₂ is stable under pressures up to at least 15 GPa. researchgate.net

Terbium Trihydride (TbH₃) : The hexagonal phase is stable at ambient pressure. researchgate.net Above approximately 7.0 GPa, the cubic (Fm-3m) phase becomes the stable structure. researchgate.netresearchgate.netresearchgate.net

Analogues and Higher Hydrides : Experimental work on the analogue DyH₃ shows its cubic (Fm-3m) phase to be stable over a broad pressure range, from 17 GPa up to 100 GPa. utexas.edu Theoretical predictions for hydrogen-rich phases, such as TbH₁₀, suggest they may become stable at extremely high pressures, for example, 250 GPa for the Fm-3m structure. figshare.com

Diamond Anvil Cell (DAC) Methodologies

High-pressure studies on this compound are predominantly conducted using a diamond anvil cell (DAC). researchgate.netutexas.edu A DAC is a specialized device that generates extreme pressures by compressing a small sample between the polished tips of two gem-quality diamonds. hpstar.ac.cnmpic.de This technique is essential for investigating the properties of materials under conditions equivalent to those deep within the Earth's core. mpic.de

The transparency of diamonds to a wide range of electromagnetic radiation allows for in situ measurements of the sample while it is under pressure. hpstar.ac.cn For this compound research, DACs are typically integrated with powerful analytical probes such as:

Synchrotron X-ray Diffraction (XRD) : This technique is used to determine the crystal structure of the material at various pressures, enabling the identification of phase transitions. researchgate.netutexas.edusharps.ac.cn

Raman Spectroscopy : This method probes the vibrational modes of the crystal lattice, providing complementary information about structural changes and phase transformations. researchgate.netresearchgate.netresearchgate.net

The combination of DAC technology with these advanced measurement techniques provides a powerful platform for exploring the rich phase diagrams of this compound and other materials under high pressure. hpstar.ac.cn

Theoretical and Computational Modeling of Terbium Hydride

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of many-body systems like terbium hydride. researchgate.net DFT calculations have been employed to study the structural and electronic characteristics of cubic terbium dihydride (TbH₂), revealing its metallic nature with a combination of covalent and ionic bonding. researchgate.net These studies involve analyzing the electronic band structure and density of states (DOS) for various spin configurations to understand the material's fundamental properties. researchgate.net

Within DFT, the choice of the exchange-correlation functional is critical. The Perdew–Burke–Ernzerhof (PBE) parameterization, a form of the generalized gradient approximation (GGA), is frequently used for calculations involving this compound and related compounds. researchgate.netresearchgate.net Theoretical investigations of pressure-induced phase transformations in terbium trihydride (TbH₃) have utilized the PBE functional. researchgate.net This approach has been successful in predicting structural transformations, such as the shift from a hexagonal close-packed (hcp) to a cubic structure at approximately 7.0 GPa, which aligns well with experimental X-ray diffraction and Raman spectroscopy data. researchgate.net The PBE functional is also a common choice for studying other rare-earth compounds and hydrides. researchgate.netutexas.edu

The Vienna Ab initio Simulation Package (VASP) is a widely used software for performing quantum mechanical simulations, including DFT calculations. researchgate.netutexas.edu Studies on the high-pressure behavior of terbium trihydride have been conducted using DFT calculations as implemented in the VASP code. researchgate.net This software is also utilized for structural relaxation in crystal structure prediction studies of analogous rare-earth hydrides, forming a key part of the computational workflow. utexas.edu

Standard DFT functionals can struggle to accurately describe the behavior of strongly correlated electrons, such as the 4f electrons in lanthanide elements like terbium. researchgate.net To address this limitation, the DFT+U method is employed. This approach adds an on-site Coulombic interaction term (the Hubbard U) to better model the localization of these electrons. researchgate.net While direct applications to this compound are part of broader research, the methodology is well-established for rare-earth hydrides. For instance, in studies of dysprosium hydride (DyH₃), the DFT+U approach was essential for calculating the electronic band structure, revealing that the inclusion of 4f states significantly alters the electronic properties. utexas.edu The Hubbard U values for lanthanide elements are specifically tabulated for use in DFT+U calculations. amazonaws.com Linear response calculations for elemental terbium have determined a Hubbard U value of approximately 4.55 eV, highlighting the importance of this correction for accurate modeling. researchgate.net

VASP Code Implementations

Crystal Structure Prediction (CSP) Methods

Crystal Structure Prediction (CSP) methods are powerful computational tools used to identify stable crystal structures of materials at various pressures and temperatures without prior experimental data. researchgate.netutexas.edu These techniques have been applied to rare-earth hydrides to propose new phases with novel crystal structures, unusual stoichiometries, and potentially interesting properties like high-temperature superconductivity. utexas.edu For rare-earth trihydrides (REH₃), CSP methods have predicted pressure-induced phase transitions, often from hexagonal structures to a cubic Fm-3m phase, which is considered a precursor for synthesizing polyhydrides with higher hydrogen content. researchgate.netutexas.edu

Particle Swarm Optimization (PSO) is a specific evolutionary algorithm used for crystal structure prediction. figshare.comacs.org This method has been successfully applied in combination with first-principles calculations to investigate various terbium hydrides (TbHn, with n ranging from 1 to 12). figshare.comacs.org By simulating a "swarm" of potential crystal structures that evolve toward optimal configurations, PSO can identify stable and metastable phases under pressure, guiding further theoretical and experimental research into their properties. figshare.comacs.orgtechscience.com

Data Tables

Table 1: Summary of Computational Methods for this compound

| Method/Approach | Specific Implementation/Functional | Application in this compound Research | References |

| Density Functional Theory (DFT) | General | Study of structural and electronic properties of TbH₂. | researchgate.net |

| Perdew–Burke–Ernzerhof (PBE-GGA) | Prediction of pressure-induced phase transitions in TbH₃. | researchgate.net | |

| VASP Code | Implementation of DFT calculations for high-pressure studies. | researchgate.net | |

| DFT+U | Correction for strongly correlated 4f electrons to accurately model electronic properties. | utexas.eduresearchgate.netamazonaws.com | |

| First-Principles Calculations | General | Investigation of crystal structure, stability, and superconductivity in TbHn (n=1-12). | figshare.comacs.org |

| Crystal Structure Prediction (CSP) | Particle Swarm Optimization (PSO) | Identification of stable and novel crystal structures of TbHn under high pressure. | figshare.comacs.org |

Table 2: Example of Predicted High-Pressure Phases for a Rare-Earth Hydride (DyH₃) using CSP and DFT

This table on Dysprosium Hydride (DyH₃) illustrates the type of detailed structural predictions that computational methods provide for rare-earth hydrides, analogous to studies on this compound.

| Pressure (GPa) | Predicted Stable Phase (Space Group) | Key Structural Features | Reference |

| 0 | P-3c1 | Hexagonal fluocerite-type structure. | utexas.edu |

| 11 | Imm2 | Orthorhombic structure. | utexas.edu |

| 35 | Fm-3m | Cubic phase with 4 formula units per cell. | utexas.edu |

| 135 | Pnma | Orthorhombic structure. | utexas.edu |

| 194 | P6₃/mmc | Hexagonal phase with 6 formula units per cell. | utexas.edu |

Ab Initio Evolutionary Algorithms

Ab initio evolutionary algorithms represent a powerful computational approach for predicting the crystal structure of materials from first principles, without the need for prior experimental data. uspex-team.org This methodology combines quantum mechanical total-energy calculations with an evolutionary algorithm to efficiently search for the most thermodynamically stable atomic arrangement at given pressure-temperature conditions. uspex-team.org The process has been successfully applied to a wide range of systems, including ionic, covalent, metallic, and molecular structures, demonstrating a high success rate in identifying both stable and important metastable phases. uspex-team.org

The core of the method lies in its evolutionary approach. A generation of random-yet-sensible crystal structures is created, and their energies are calculated using ab initio methods. The structures with the lowest energies (i.e., the most stable) are selected as "parents" for the next generation. New structures are created through heredity (mating) and mutation operators, and the process is repeated. Over many generations, the population of structures evolves towards the global minimum on the free energy surface, revealing the most stable crystal structure. uspex-team.org

While specific published studies applying this technique exhaustively to the terbium-hydrogen system are not widespread, the methodology is directly applicable. For this compound, an ab initio evolutionary search would be instrumental in predicting novel, potentially high-pressure, phases. Such a search could uncover structures with unique electronic or hydrogen storage properties. The algorithm's strength lies in its ability to navigate the vast and complex potential energy landscape, making it a key tool for the theoretical discovery of new materials like advanced terbium hydrides. aps.org

| Step | Description | Computational Method |

|---|---|---|

| 1. Initialization | A first generation of diverse and random crystal structures is generated within the specified compositional constraints (e.g., TbHx). | Random structure generation with symmetry constraints. |

| 2. Structural Relaxation | The geometry (cell parameters and atomic positions) of each structure in the current generation is optimized to find the local minimum energy. | Density Functional Theory (DFT) or other ab initio total-energy calculations. |

| 3. Parent Selection | The relaxed structures are ranked based on their calculated enthalpy/free energy. A certain number of the lowest-energy structures are selected to "survive." | Energy-based fitness ranking. |

| 4. Generation of New Structures | New candidate structures for the next generation are created from the selected parents using evolutionary operators like heredity (combining parts of parent structures) and mutation (randomly altering a structure). | Genetic algorithms (heredity, mutation, permutation). |

| 5. Iteration | Steps 2-4 are repeated for multiple generations until the global minimum energy structure is consistently found and no lower-energy structures are discovered. | Iterative loop until convergence criteria are met. |

Numerical Modeling of Hydrogenation/Dehydrogenation Processes

Numerical modeling is essential for understanding and optimizing the performance of metal hydrides in applications like hydrogen storage. These models simulate the complex interplay of heat transfer, mass transfer, and reaction kinetics that govern the hydrogen absorption (hydrogenation) and release (dehydrogenation) processes. ntua.grworktribe.com For a this compound-based system, a comprehensive numerical model would solve a set of coupled partial differential equations describing the physical phenomena within the hydride bed. sctce.ac.in

The process typically involves modeling the flow of hydrogen gas through the porous hydride bed, often described by Darcy's Law. sctce.ac.in The reaction rate of hydride formation or decomposition is modeled using kinetic equations that are dependent on temperature and pressure, often incorporating an Arrhenius-type term for activation energy and a pressure term related to the deviation from equilibrium. sctce.ac.in The equilibrium pressure itself is temperature-dependent and is typically calculated using the van't Hoff equation. sctce.ac.in

| Physical Phenomenon | Governing Principle/Equation | Key Parameters for this compound |

|---|---|---|

| Mass Transfer (Gas Flow) | Darcy's Law for flow in porous media. | Bed porosity, permeability, hydrogen gas viscosity. |

| Reaction Kinetics | Kinetic models (e.g., Johnson-Mehl-Avrami-Kolmogorov) describing the rate of hydride formation/decomposition. | Activation energy (Ea), reaction rate constant, pressure difference from equilibrium. |

| Thermodynamic Equilibrium | Van't Hoff Equation, relating equilibrium pressure to temperature. | Enthalpy (ΔH) and entropy (ΔS) of hydride formation. |

| Heat Transfer | Energy conservation equation, including conduction and convection terms. | Thermal conductivity of the hydride bed, specific heat capacity, heat of reaction. |

Machine Learning Applications in Hydride Research

Machine learning (ML) has emerged as a transformative tool in materials science, accelerating the discovery and design of new materials, including metal hydrides for hydrogen storage. researchgate.netresearchgate.net ML models can build complex relationships between input features (e.g., elemental properties, composition) and output targets (e.g., hydrogen storage capacity, enthalpy of formation) without needing to solve the underlying physical equations directly. researchgate.netrsc.org This data-driven approach is particularly valuable in hydride research, where the compositional space is vast and experimental or first-principles screening is time-consuming. m-era.net

In the context of this compound, ML can be applied in several ways. For instance, by training on a database of known hydrides, an ML model could predict the thermodynamic stability (enthalpy of formation) of novel terbium-based ternary or quaternary hydrides. researchgate.net This allows for rapid screening of thousands of potential compositions to identify promising candidates for further theoretical and experimental investigation. Various ML algorithms, such as artificial neural networks (ANN), boosted decision trees, and Gaussian process regression, have been successfully employed for these tasks. researchgate.netresearchgate.net

Furthermore, ML can be integrated with other computational methods. For example, a genetic algorithm can be used to optimize an ML model, such as an ANN, to design a hydride system for a specific application. rsc.org Another advanced approach is to use unsupervised learning to extract meaningful features from elemental properties, which are then fed into a deep learning model to predict storage capacities with high accuracy. arxiv.org These machine learning frameworks provide powerful tools to navigate the complex, high-dimensional space of hydride materials, significantly speeding up the development cycle for materials like this compound. arxiv.org

| Machine Learning Model | Predictive Goal / Application | Example Input Features |

|---|---|---|

| Boosted Decision Tree Regression | Predict gravimetric hydrogen storage capacity (wt. %). | Elemental composition, operating temperature, operating pressure. |

| Artificial Neural Network (ANN) | Predict the reaction fraction and temperature profile of a hydride bed over time. | Supply pressure, cooling fluid temperature, bed porosity, time. |

| Multiclass Neural Network | Classify a material into a specific hydride family (e.g., complex hydride, AB5, Laves phase). | Desired hydrogen weight percent, heat of formation, operating conditions. |

| Gaussian Process Regression | Predict the enthalpy of hydride formation for high-entropy alloys. | Atomic radii, electronegativity, valence electron concentration of constituent elements. |

Research on Functional Properties and Advanced Applications of Terbium Hydrides

Hydrogen Storage Mechanisms and Performance Enhancement

Terbium hydrides, part of the rare-earth metal hydride family, have been investigated for their potential in solid-state hydrogen storage. ontosight.ai The interaction of hydrogen with terbium leads to the formation of different hydride phases, such as terbium dihydride (TbH₂) and terbium trihydride (TbH₃), which involves a transition of the material from a metallic to a semiconducting state. examples.comnih.gov Research into optimizing these materials for practical applications focuses on improving their hydrogen absorption and release kinetics, ensuring long-term stability, and tuning their thermodynamic properties.

The kinetics of hydrogen absorption in terbium are governed by a series of surface and bulk phenomena. Studies on thin terbium films reveal that the process begins with the formation of a precursor adsorbate state on the surface at low hydrogen concentrations (H/Tb < 0.1). nih.govacs.org This initial stage is characterized by a decrease in the material's work function. nih.govacs.org As hydrogen uptake increases, local hydride phases form on the surface and then expand into the bulk of the material until a concentration corresponding to approximately TbH₃ is reached. nih.govacs.org This bulk formation is accompanied by a significant increase in the work function and a roughly 23-fold increase in electrical resistance, indicating the metal-to-semiconductor transition. nih.govacs.org

Ab-initio studies of terbium dihydride (TbH₂) provide insight into the electronic structure, suggesting that the Fermi surfaces exhibit a hole-type structure, which creates available space for hydrogen to be easily absorbed and accommodated. researchgate.net The kinetics are also temperature-dependent. At low temperatures (78 K), hydrogen absorption is minimal and forms a stable surface phase. nih.govacs.org A substantial increase in hydrogen absorption occurs only when the temperature is raised above 100 K, suggesting a thermal activation barrier for bulk hydride formation. nih.govacs.orgresearchgate.net

The long-term stability of hydrogen storage materials over repeated absorption and desorption cycles is critical for practical applications. mdpi.com Degradation during cycling can result from physical changes, such as pulverization, and chemical changes like the formation of stable secondary phases that reduce reversible hydrogen capacity. mdpi.comnasa.gov

For terbium hydride, direct and extensive cycling stability data is limited in the available literature. However, research indicates that terbium dihydride (TbH₂) is a thermodynamically very stable compound. avestia.com Studies involving reactive ball milling, a process that introduces significant mechanical stress, showed that the TbH₂ phase remained unchanged, suggesting a high degree of structural robustness. avestia.com This inherent stability is a promising characteristic for cycling durability, although more targeted research is needed to quantify capacity loss and kinetic degradation over thousands of cycles under operational conditions.

The thermodynamics of hydride formation dictate the temperature and pressure conditions required for hydrogen absorption and release. The reaction of terbium with hydrogen is exothermic, and the resulting hydrides are among the most stable of the lanthanide hydrides. avestia.com This high stability means that significant energy input (i.e., high temperatures) is required to release the stored hydrogen, which is a key challenge for practical applications.

The formation of terbium trihydride (TbH₃) is accompanied by a phase transition from the original metal to a semiconductor. nih.govacs.org Theoretical studies using density functional theory (DFT) have been employed to investigate the structural, electronic, and elastic properties of phases like TbH₂, predicting their stability at zero pressure. researchgate.net The interaction between terbium and hydrogen involves a mixed covalent and ionic bonding character in the resulting hydride. researchgate.net

Nanostructuring is a widely explored strategy to improve the properties of metal hydrides for hydrogen storage. nih.govresearchgate.net Reducing material dimensions to the nanoscale can drastically alter thermodynamic and kinetic properties by increasing the surface-to-volume ratio, shortening hydrogen diffusion pathways, and introducing novel nano-interfacial reaction mechanisms. nih.govresearchgate.netcsuohio.edu

In the context of this compound, research on thin films provides a model for understanding nanoscale phenomena. nih.govacs.org These studies show how surface-mediated processes dominate the initial stages of hydrogen absorption. nih.govacs.org Furthermore, commercial forms of this compound are available as high-purity nanopowders, which are foundational for creating nanostructured systems. americanelements.com Techniques like ball milling have been used to create nanostructural rare earth hydrides; in the case of terbium, the dihydride phase proved to be highly stable against decomposition from this process. avestia.com The general advantages observed in other nanostructured hydrides, such as faster kinetics and improved reversibility, represent promising avenues for the future development of this compound-based materials. nih.govresearchgate.net

Creating composite materials is another key strategy to enhance hydrogen storage performance by combining the properties of different materials. llnl.govtytlabs.co.jp Research has been conducted on nanocomposites incorporating terbium for electrochemical hydrogen storage. One study explored Tb-Fe-O nanostructures, specifically a TbFeO₃/Tb₃Fe₅O₁₂ composite, which demonstrated favorable performance. researchgate.net The synergistic effects between the components, particularly the oxidation-reduction process of Fe²⁺/Fe³⁺, were found to facilitate the charge-discharge process, leading to a high storage capacity. researchgate.net

The table below summarizes the performance of a notable terbium-based nanocomposite for electrochemical hydrogen storage.

| Composite Material | Preparation Method | Maximum Discharge Capacity | Number of Cycles | Reference |

| TbFeO₃/Tb₃Fe₅O₁₂ | Microwave Fabrication | 490 mAh/g | 15 | researchgate.net |

This approach of creating multi-element composites highlights a promising direction for tuning the functional properties of terbium-based materials beyond simple binary hydrides.

Nanostructuring for Enhanced Hydrogen Storage

Superconducting Properties at High Pressures